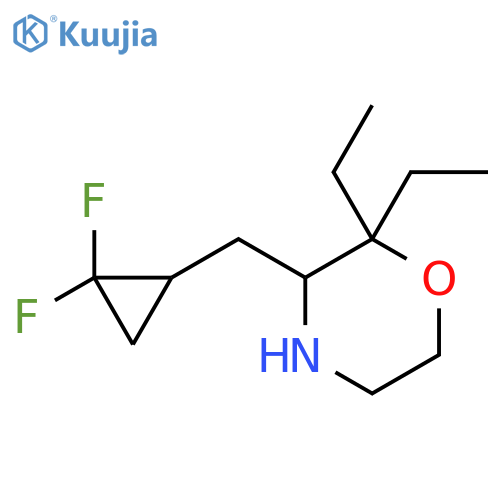Cas no 2172554-93-5 (3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine)

2172554-93-5 structure
商品名:3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine
3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine 化学的及び物理的性質
名前と識別子
-
- 3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine
- 2172554-93-5
- EN300-1646543
- 3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine
-
- インチ: 1S/C12H21F2NO/c1-3-11(4-2)10(15-5-6-16-11)7-9-8-12(9,13)14/h9-10,15H,3-8H2,1-2H3
- InChIKey: CXFHCTIDHKVXOW-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1CC1C(CC)(CC)OCCN1)F
計算された属性
- せいみつぶんしりょう: 233.15912062g/mol
- どういたいしつりょう: 233.15912062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 21.3Ų
3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646543-0.05g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 0.05g |
$1632.0 | 2023-06-04 | ||
| Enamine | EN300-1646543-0.25g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 0.25g |
$1789.0 | 2023-06-04 | ||
| Enamine | EN300-1646543-10.0g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 10g |
$8357.0 | 2023-06-04 | ||
| Enamine | EN300-1646543-0.1g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 0.1g |
$1711.0 | 2023-06-04 | ||
| Enamine | EN300-1646543-50mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 50mg |
$1632.0 | 2023-09-21 | ||
| Enamine | EN300-1646543-2.5g |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 2.5g |
$3809.0 | 2023-06-04 | ||
| Enamine | EN300-1646543-1000mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 1000mg |
$1944.0 | 2023-09-21 | ||
| Enamine | EN300-1646543-2500mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 2500mg |
$3809.0 | 2023-09-21 | ||
| Enamine | EN300-1646543-10000mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 10000mg |
$8357.0 | 2023-09-21 | ||
| Enamine | EN300-1646543-100mg |
3-[(2,2-difluorocyclopropyl)methyl]-2,2-diethylmorpholine |
2172554-93-5 | 100mg |
$1711.0 | 2023-09-21 |
3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
2172554-93-5 (3-(2,2-difluorocyclopropyl)methyl-2,2-diethylmorpholine) 関連製品
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬